molecular formula C13H11Cl2N3S B2543866 1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1006482-53-6

1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2543866
CAS No.: 1006482-53-6
M. Wt: 312.21
InChI Key: QSFCEAHRMSWXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a 3,4-dichlorobenzyl group at position 1, an isothiocyanate (-NCS) substituent at position 4, and methyl groups at positions 3 and 4.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)12(15)5-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCEAHRMSWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate chlorinating agent to introduce the dichlorobenzyl group.

    Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced by reacting the intermediate with thiophosgene or another suitable isothiocyanating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanato group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Addition Reactions: The isothiocyanato group can react with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein modification due to its reactive isothiocyanato group.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves the interaction of the isothiocyanato group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The dichlorobenzyl group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Structural Analog: 1-[(3,4-Dichlorobenzyl)Oxy]-4-Methyl-3,5-Diphenyl-1H-Pyrazole

A closely related compound, 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole (CAS: N/A; molecular formula: C₂₃H₁₈Cl₂N₂O; molecular weight: 409.31 g/mol), shares the 3,4-dichlorobenzyl group but differs in substituents at positions 1, 3, 4, and 5 . Key comparisons include:

Table 1: Structural and Inferred Property Comparison
Feature Target Compound Analog Compound
Position 1 Substituent 3,4-Dichlorobenzyl (-CH₂C₆H₃Cl₂) 3,4-Dichlorobenzyloxy (-OCH₂C₆H₃Cl₂)
Position 4 Substituent Isothiocyanate (-NCS) Methyl (-CH₃)
Positions 3 & 5 Methyl (-CH₃) Phenyl (-C₆H₅)
Molecular Weight ~353.25 g/mol (calculated) 409.31 g/mol
Reactivity High (isothiocyanate participates in nucleophilic additions) Moderate (methyl group is inert; phenyl groups may engage in π-π interactions)
Lipophilicity (logP) Estimated higher (due to dichlorobenzyl and methyl groups) Higher (phenyl groups increase hydrophobicity)
Crystallographic Analysis Likely requires SHELX-family programs for refinement Structural validation methods apply (e.g., PLATON )
Key Differences and Implications

Position 1 Substituent : The benzyloxy group in the analog introduces an oxygen atom, increasing polarity compared to the benzyl group in the target compound. This may enhance solubility in polar solvents.

Position 4 Reactivity : The isothiocyanate group in the target compound enables covalent binding to thiols or amines, making it a candidate for prodrug design or enzyme inhibition. The methyl group in the analog lacks this reactivity.

Aromatic vs.

Broader Context: Pyrazole Derivatives with Dichlorobenzyl Groups

Pyrazole derivatives bearing dichlorobenzyl groups are often explored for their bioactivity. For example:

  • Antifungal Activity : Dichlorobenzyl-substituted pyrazoles frequently exhibit enhanced membrane permeability due to lipophilicity, a trait shared by both compounds.
  • Crystallographic Challenges : The dichlorobenzyl moiety may complicate crystal packing, requiring advanced refinement tools like SHELXL for accurate structure determination .

Biological Activity

1-(3,4-Dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole (CAS No. 1006482-53-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

  • Molecular Formula : C13_{13}H11_{11}Cl2_{2}N3_{3}S
  • Molecular Weight : 312.22 g/mol
  • CAS Number : 1006482-53-6

Biological Activities

  • Antimicrobial Activity
    • Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown significant activity against various bacterial strains and fungi.
    • A comparative study indicated that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties in various cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone .
    • A study highlighted that pyrazole derivatives can act synergistically with conventional chemotherapeutics, enhancing their efficacy against cancer cells .
  • Anti-inflammatory Activity
    • The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption : Studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus, MIC = 0.008 μg/mL
AnticancerInduces apoptosis in MCF-7 cells; synergistic effect with doxorubicin
Anti-inflammatoryInhibits LPS-induced TNF-α and NO production

Case Study: Anticancer Efficacy

In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of the compound alongside doxorubicin. The results indicated a significant reduction in cell viability at lower concentrations when combined with doxorubicin compared to treatment with doxorubicin alone. This suggests that the compound enhances the therapeutic index of conventional chemotherapy agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.